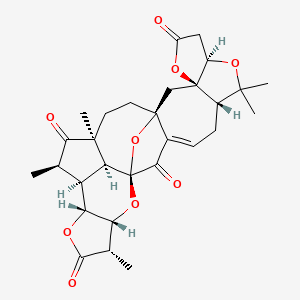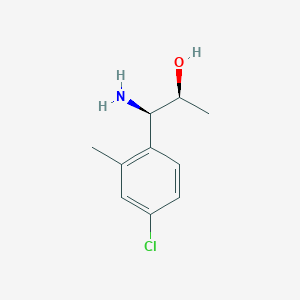![molecular formula C9H9IN2O B13042640 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)
3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the formation of 2-methylimidazo[1,2-a]pyridine through the reaction of 2-aminopyridine with sodium methoxide. This intermediate is then subjected to halogenation using iodine in the presence of a suitable solvent like chloroform. The reaction proceeds with the substitution of a hydrogen atom at the C-3 position by an iodine atom, resulting in the formation of 3-Iodo-2-methylimidazo[1,2-a]pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: Employed as a probe to study biological pathways and molecular interactions.
Material Science: Utilized in the synthesis of light-sensitive dyes and optical media for data storage.
Chemical Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds
Mécanisme D'action
The mechanism of action of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The iodine and methoxy groups play a crucial role in modulating the compound’s biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure with a bromine atom instead of iodine.
2-Methylimidazo[1,2-a]pyridine: Lacks the iodine and methoxy groups, resulting in different chemical and biological properties.
7-Methoxy-2-methylimidazo[1,2-a]pyridine: Similar structure but without the iodine atom.
Uniqueness
3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s potential as a versatile building block in chemical synthesis and its efficacy in various scientific research applications .
Propriétés
Formule moléculaire |
C9H9IN2O |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
3-iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9IN2O/c1-6-9(10)12-4-3-7(13-2)5-8(12)11-6/h3-5H,1-2H3 |
Clé InChI |
SAUIMCSJTPPQFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC(=CC2=N1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



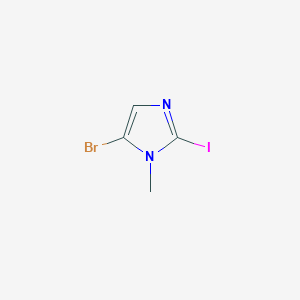


![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)


![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)

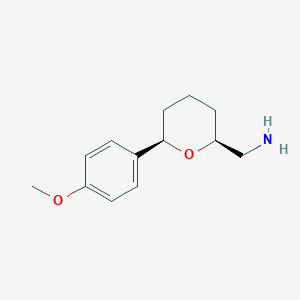
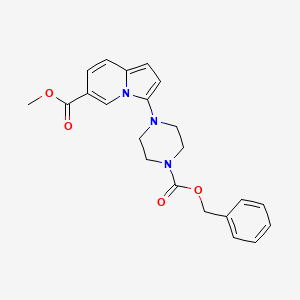
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
